N-(3-Methoxyphenyl)Cinnamamide
Description
Contextualization within Cinnamamide (B152044) Chemistry and Pharmacological Relevance
Cinnamamides, the parent structures of N-(3-Methoxyphenyl)cinnamamide, are a class of organic compounds that feature a cinnamic acid amide backbone. This scaffold is considered a "privileged structure" in medicinal chemistry because it is found in numerous natural products and synthetic molecules that exhibit significant pharmacological effects. researchgate.netnih.gov The inherent biological activity of the cinnamamide core has made it a valuable template for the design of novel therapeutic agents. researchgate.net
The pharmacological relevance of the cinnamamide scaffold is extensive, with research demonstrating a wide spectrum of biological activities. These include, but are not limited to:
Anticancer properties researchgate.net
Anti-inflammatory effects researchgate.netnih.gov
Antimicrobial and antifungal activities researchgate.netresearchgate.net
Antiviral activity researchgate.net
Anticonvulsant and neuroprotective potential nih.gov
Antitubercular activity researchgate.net
The versatility of the cinnamamide structure lies in its multiple sites for chemical modification. These sites include the aromatic ring of the cinnamoyl group, the amide linkage, and the N-substituent, all of which can be altered to fine-tune the compound's pharmacological profile. researchgate.netnih.gov This adaptability allows medicinal chemists to synthesize a diverse library of analogues to explore and optimize their therapeutic potential.
Several cinnamamide-based drugs have successfully reached the market, underscoring the clinical significance of this chemical class. For instance, Cinromide is used as an antiepileptic, Piplartine has applications as an anticancer agent, and Tranilast is prescribed for bronchial asthma and allergic rhinitis. ashdin.com
Rationale for Academic Investigation of this compound Analogues
Academic investigations into analogues of this compound aim to elucidate detailed structure-activity relationships (SAR). By synthesizing and evaluating a series of related compounds, researchers can identify key structural features that are essential for a particular pharmacological effect. This systematic approach is crucial for the rational design of more potent and selective drug candidates.
One area of investigation involves the synthesis of N-methylated derivatives to explore their potential as antagonists for the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1), a target for pain and inflammation. nih.gov In a specific study, the introduction of a methyl group on the amide nitrogen and a chloro-substituent on the cinnamoyl phenyl ring of an this compound derivative led to compounds with enhanced antagonistic activity against TRPV1. nih.gov
The following table details the findings for these specific analogues:
| Compound Name | Modification from base scaffold | Target | Activity (IC50) |
| N-(3-methoxyphenyl)-N-methyl-4-chlorocinnamamide | N-methylation, 4-chloro substitution | TRPV1 | 1.3 µM |
| N-{3-(3-fluoropropoxy)phenyl}-N-methyl-4-chlorocinnamamide | N-methylation, 4-chloro substitution, 3-(3-fluoropropoxy) substitution | TRPV1 | 1.1 µM |
| SB366791 (Reference Compound) | - | TRPV1 | 3.7 µM |
Table 1: TRPV1 Antagonistic Activity of this compound Analogues. Data sourced from a study on N-methylated SB366791 derivatives. nih.gov
Furthermore, research into related structures, such as N-(3-amino-4-methoxyphenyl)acrylamide derivatives, highlights the potential for this scaffold in cancer therapy. In one study, compounds were designed as selective inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases, which are implicated in the growth of certain cancers. nih.gov The results indicated that specific derivatives exhibited significant inhibitory activity against mutated EGFR kinases. nih.gov
The table below summarizes the in vitro antiproliferative activities of selected N-(3-amino-4-methoxyphenyl)acrylamide derivatives against different cancer cell lines.
| Compound ID | A549 IC50 (µM) | H1975 IC50 (µM) | EGFRL858R/T790M Kinase IC50 (nM) |
| 9a | 1.96 | 0.095 | Not Reported |
| 17i | 4.17 | 0.052 | 1.7 |
| 17j | 1.67 | 0.061 | Not Reported |
| Osimertinib (Control) | 2.91 | 0.064 | Not Reported |
Table 2: Antiproliferative and Kinase Inhibitory Activities of N-(3-amino-4-methoxyphenyl)acrylamide Derivatives. Data sourced from a study on selective EGFR kinase inhibitors. nih.gov
These examples underscore the rationale for the continued academic investigation of this compound analogues. The scaffold serves as a promising starting point for the development of new therapeutic agents targeting a range of diseases, from pain and inflammation to cancer. The systematic exploration of its chemical space is a key strategy in modern medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTLFGJNTIRUEG-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127033-74-3 | |
| Record name | (E)-N-(3-Methoxyphenyl)-3-phenyl-2-propenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N 3 Methoxyphenyl Cinnamamide and Analogues
Established Synthetic Pathways for Cinnamamide (B152044) Core Structure
The foundational step in producing N-(3-Methoxyphenyl)Cinnamamide is the creation of the cinnamamide backbone. This is most commonly achieved through the condensation reaction between a cinnamic acid derivative and an amine.
One of the most prevalent methods for synthesizing the cinnamamide core is the reaction of cinnamoyl chloride with an appropriate amine. For instance, this compound can be synthesized by reacting cinnamoyl chloride with 3-methoxyaniline. This reaction is typically carried out in a suitable solvent like diethyl ether or acetone (B3395972), often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. A similar approach has been used to synthesize a variety of other N-substituted cinnamamides with yields ranging from 54% to 78%.
Another widely used method is the direct amidation of cinnamic acid derivatives. This can be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the formation of the amide bond between cinnamic acid and an amine. beilstein-journals.orgnumberanalytics.commdpi.com More recent, metal-free approaches have also been developed. For example, thiuram disulfide can be used to couple cinnamic acid with amines in solvents like dichloromethane (B109758) or acetone at room temperature, achieving high yields of 80-92%. This method is advantageous as it avoids the use of toxic metals and is compatible with a range of functional groups.
Palladium-catalyzed reactions, such as the Heck coupling, offer another versatile route to cinnamamide derivatives. This can involve the reaction of tetraaryl tin compounds with acrylamide (B121943) derivatives in the presence of a palladium catalyst and an oxidant. Additionally, palladium-catalyzed hydrocarbonylation of alkynes has been reported as a method to produce cinnamamides with good yields and high selectivity. beilstein-journals.org
Other synthetic strategies include the Knoevenagel condensation, where malonamic acid is condensed with an aldehyde like benzaldehyde (B42025) in the presence of pyridine. However, this method can sometimes lead to the formation of byproducts, requiring chromatographic purification.
The following table summarizes some of the key established synthetic pathways for the cinnamamide core structure:
| Synthetic Method | Reactants | Reagents/Catalysts | Typical Yields | Reference(s) |
| Cinnamoyl Chloride Aminolysis | Cinnamoyl chloride, Amine | Pyridine, Triethylamine | 54-78% | |
| Direct Amidation (Coupling Agents) | Cinnamic acid, Amine | DCC, EDC, HATU | Moderate to High | beilstein-journals.orgnumberanalytics.comnih.gov |
| Direct Amidation (Metal-Free) | Cinnamic acid, Amine | Thiuram disulfide | 80-92% | |
| Palladium-Catalyzed Heck Coupling | Tetraaryl tin, Acrylamide derivative | Palladium acetate, Oxidant | 70-85% | |
| Knoevenagel Condensation | Malonamic acid, Aldehyde | Pyridine | ~50% |
Strategies for Derivatization and Structural Modification
To explore the structure-activity relationships and develop new compounds with enhanced properties, the basic this compound structure can be modified in several ways. These modifications can be targeted at the nitrogen atom of the amide, the phenyl rings, or by incorporating new heterocyclic systems.
Modification at the amide nitrogen is a common strategy to create analogues. For example, N-methylation of a similar compound, N-(3-methoxyphenyl)-4-chlorocinnamamide, was achieved using sodium hydride and methyl iodide in dimethylformamide (DMF), resulting in a 46% yield. nih.gov This N-methylation can be beneficial for improving properties such as metabolic stability and membrane permeability. nih.gov The synthesis of various N-alkyl-alpha,beta-dimethylcinnamamides has also been reported, starting from the corresponding acids. nih.govacs.org
Altering the substituents on the phenyl rings of the cinnamamide scaffold is a key strategy for creating a diverse library of analogues. This can involve introducing various electron-donating or electron-withdrawing groups to either the cinnamic acid-derived phenyl ring or the N-phenyl ring. For example, a series of N-phenyl cinnamamide derivatives with different substituents on the N-phenyl ring were synthesized to investigate their biological activities. mdpi.comnih.gov These syntheses often start with substituted cinnamic acids or substituted anilines. For instance, (E)-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide was synthesized from m-coumaric acid and 4-methoxyaniline using a coupling reagent like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate). mdpi.com Microwave-assisted synthesis has also been employed to prepare anilides of substituted cinnamic acids, such as those with trifluoromethyl groups. researchgate.net
The following table provides examples of ring-substituted cinnamamide analogues and their synthetic precursors:
| Compound Name | Cinnamic Acid Precursor | Aniline Precursor | Reference |
| (E)-3-(3-Hydroxyphenyl)-N-(4-chlorophenyl)acrylamide | m-Coumaric acid | 4-Chloroaniline | mdpi.com |
| (E)-3-(3-Hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide | m-Coumaric acid | 4-Methoxyaniline | mdpi.com |
| (E)-3-(3-Methoxyphenyl)-N-(3-(3,4,5-trimethoxystyryl)phenyl)acrylamide | 3-Methoxycinnamic acid | 3-(3,4,5-trimethoxystyryl)aniline | google.com |
| N-(4-Hydroxyphenyl)cinnamamide | Cinnamic acid | 4-Aminophenol |
Introducing heterocyclic rings into the cinnamamide structure is another important derivatization strategy, often leading to compounds with interesting biological properties. This can be achieved by reacting cinnamoyl chloride with a heterocyclic amine or by using a cinnamic acid derivative that already contains a heterocyclic moiety. For instance, cinnamamide derivatives containing a morpholine (B109124) moiety have been synthesized by reacting substituted cinnamoyl chlorides with morpholine in the presence of pyridine. hilarispublisher.com Similarly, derivatives containing a piperazine (B1678402) ring have been synthesized. researchgate.net The synthesis of cinnamamides linked to a triazole acetamide (B32628) has also been reported, showcasing the versatility of this approach. nih.gov
The double bond in the cinnamamide structure can exist as either the (E) or (Z) isomer. The (E)-isomer (trans) is generally more thermodynamically stable and is the predominant form obtained in most standard synthetic procedures. vulcanchem.com The (Z)-isomer (cis) is less common and its synthesis often requires specific stereoselective methods to overcome the natural preference for the trans configuration. vulcanchem.com
Methods to obtain the cis-cinnamamide (B1253963) isomer can include:
Photochemical isomerization of the trans-isomer. vulcanchem.com
Stereoselective catalytic hydrogenation of alkyne precursors. vulcanchem.com
Wittig reactions using appropriately configured reagents. vulcanchem.com
Metal-catalyzed coupling reactions designed to control stereochemistry. vulcanchem.com
The stereochemistry of the final product is crucial as the (E) and (Z) isomers can exhibit different biological activities. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are essential to confirm the stereochemistry, with the coupling constant (J) between the vinylic protons being a key indicator (typically around 15-16 Hz for the trans isomer). Single-crystal X-ray diffraction can also definitively determine the stereochemistry of the molecule.
Preclinical Pharmacological Investigations and Biological Activities of N 3 Methoxyphenyl Cinnamamide Analogues
Antineoplastic and Antiproliferative Activity
The anticancer potential of N-(3-Methoxyphenyl)Cinnamamide analogues is primarily attributed to their ability to inhibit cell proliferation and induce cell death in cancerous tissues. The following sections detail the in vitro cytotoxic effects of these compounds on various cancer cell lines.
In Vitro Cytotoxicity in Cancer Cell Lines
The evaluation of cytotoxicity in cancer cell lines is a fundamental step in the preclinical assessment of potential anticancer drugs. This subsection summarizes the research findings on the effects of this compound analogues on breast, hepatocellular, cervical, colon, and lung cancer cell lines.
Research into the efficacy of cinnamamide (B152044) derivatives against breast cancer cell lines has shown promising results. A study investigating a series of amide cinnamate (B1238496) derivatives identified methoxyphenyl amide cinnamate as a potent inhibitor of MCF-7 breast cancer cells. While specific data for this compound is not detailed, the activity of its methoxy-substituted analogue highlights the potential of this structural class.
No specific IC50 values for this compound on MCF-7 or SKOV-3 cell lines were found in the reviewed literature. However, the potent activity of related compounds warrants further investigation into the specific efficacy of this compound against these breast cancer cell lines.
In the context of hepatocellular carcinoma, a study focused on the design and synthesis of cinnamamide compounds revealed significant inhibitory effects on HepG2 cells ciac.jl.cn. One of the synthesized analogues, (S,E)-3-(4-Chlorophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acrylamide (L16), demonstrated superior anticancer activity, reducing the survival rate of HepG2 cells to 26.36% compared to control groups ciac.jl.cn. This study underscores the potential of the cinnamamide scaffold in developing anti-hepatocarcinoma agents ciac.jl.cn.
| Compound/Analogue | Cell Line | Effect | Source |
| (S,E)-3-(4-Chlorophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acrylamide (L16) | HepG2 | Cell survival rate of 26.36% | ciac.jl.cn |
While the direct cytotoxic effects of this compound on HeLa cervical cancer cells are not extensively documented in the available literature, the broader class of cinnamamide-related compounds has been investigated. For instance, a study on a novel 2-methoxyestradiol (B1684026) derivative, which shares a methoxy-phenyl group, reported an IC50 value of 4.53 μM on HeLa cells nih.gov. Another study on 3,4-dihydroxy-phenylethanol, a compound with structural similarities, also showed cytotoxic effects on HeLa cells. These findings suggest that the methoxyphenyl moiety may contribute to the anticancer activity in this cell line.
Further research is required to determine the specific cytotoxic profile of this compound against HeLa cells.
Several studies have highlighted the antiproliferative activities of cinnamamide analogues against various colon cancer cell lines. One study on 2-(aroylamino)cinnamamide derivatives reported potent activity against Caco-2, HCT-116, and HT-29 cells preprints.orgdntb.gov.ua. Notably, compounds with electron-rich aromatic rings, such as a 4-hydroxy-3-methoxyphenyl group, demonstrated significant antiproliferative effects in the low micromolar range preprints.org.
One of the most promising compounds from this series, [(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide] (compound 4112), exhibited the following IC50 values preprints.org:
Caco-2: 0.89 µM
HCT-116: 2.85 µM
HT-29: 1.65 µM
Another analogue, (Z)-2-[(E)-cinnamamido]-3-phenyl-N-propylacrylamide (compound 1512), showed moderate antiproliferative potency with an IC50 of 32.0 µM in the HCT-116 cell line preprints.orgdntb.gov.ua. Furthermore, a series of piperoniloyl and cinnamoyl-based amides were synthesized and assayed against a panel of colorectal cancer cells, with several compounds displaying notable antiproliferative activity researchgate.net.
| Compound/Analogue | Cell Line | IC50 Value (µM) | Source |
| [(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide] (4112) | Caco-2 | 0.89 | preprints.org |
| HCT-116 | 2.85 | preprints.org | |
| HT-29 | 1.65 | preprints.org | |
| (Z)-2-[(E)-cinnamamido]-3-phenyl-N-propylacrylamide (1512) | HCT-116 | 32.0 | preprints.orgdntb.gov.ua |
Further studies are needed to quantify the direct cytotoxic effects and the chemosensitizing potential of this compound in A549 lung adenocarcinoma cells.
Pancreatic Cancer Cell Lines (e.g., PANC-1, BxPC-3)
While direct studies investigating the specific effects of this compound on pancreatic cancer cell lines PANC-1 and BxPC-3 are not extensively documented in publicly available literature, these cell lines serve as critical models in pancreatic cancer research.
PANC-1: This cell line is derived from a human pancreatic carcinoma of ductal cell origin. PANC-1 cells are known for their high resistance to conventional chemotherapeutic agents, which makes them a valuable tool for screening new anticancer compounds. researchgate.net They are characterized by strong survival capabilities, able to endure for over three days in the complete absence of nutrients like glucose, amino acids, and serum. researchgate.net
BxPC-3: Established from a primary adenocarcinoma of the pancreas, the BxPC-3 cell line is another cornerstone of in vitro pancreatic cancer research. researchgate.net Unlike some other pancreatic cell lines, BxPC-3 cells are generally more sensitive to drugs like gemcitabine. nih.gov
The investigation of novel compounds, such as cinnamamide derivatives, against these well-characterized cell lines is a crucial step in identifying potential new therapeutic strategies for pancreatic cancer, a malignancy known for its aggressive nature and limited treatment options.
Molecular and Cellular Mechanisms of Action in Cancer
The anticancer properties of this compound analogues stem from their ability to interfere with fundamental cellular processes that are often dysregulated in cancer. Research into related compounds has illuminated several key mechanisms of action.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or malignant cells. A hallmark of cancer is the evasion of apoptosis. tandfonline.com Cinnamic acid and its derivatives have been shown to exert their anticancer effects by inducing apoptosis. This process is highly regulated and can be initiated through two main signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
Activation of these pathways leads to a cascade of events involving a family of proteases called caspases. Initiator caspases, such as caspase-8 and caspase-9, trigger the activation of executioner caspases, like caspase-3, which then cleave cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The process is also controlled by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) that promote apoptosis and anti-apoptotic members (e.g., Bcl-2) that inhibit it. The ratio of these proteins is a key determinant of a cell's fate. A resveratrol (B1683913) analogue, N-(4-methoxyphenyl)-3,5-dimethoxybenamide, has been shown to induce apoptosis through both the intrinsic and extrinsic pathways, evidenced by increased cytosolic cytochrome c release and upregulation of Fas and Fas-L protein expression.
Cell Cycle Arrest (e.g., S-phase arrest)
The cell cycle is a tightly controlled series of events that leads to cell division. Cancer cells are characterized by uncontrolled proliferation, often due to defects in cell cycle checkpoints. Inducing cell cycle arrest is a key strategy for anticancer drug development. Cinnamic acid derivatives have been demonstrated to inhibit cancer cell growth by causing cell cycle arrest.
While the specific phase of arrest can vary depending on the compound and the cell line, various analogues have shown activity at different checkpoints. For instance, a resveratrol analogue, N-(4-methoxyphenyl)-3,5-dimethoxybenamide, was found to cause cell cycle arrest at the G2/M phase in HeLa cells. Another study involving a novel hybrid thiohydantoin-cinnamic acid compound reported an arrest in the S phase in MCF-7 breast cancer cells. This indicates that cinnamamide derivatives can disrupt DNA replication and cell division at multiple points, preventing the proliferation of malignant cells.
| Compound Class | Cell Line | Effect on Cell Cycle |
| Thiohydantoin-Cinnamic Acid Hybrid | MCF-7 (Breast Cancer) | S-phase arrest |
| N-(4-methoxyphenyl)-3,5-dimethoxybenamide | HeLa (Cervical Cancer) | G2/M phase arrest |
Modulation of Signaling Pathways (e.g., PI3K/AKT Pathway)
The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. This pathway is one of the most frequently over-activated pathways in human cancers, contributing to tumor progression and resistance to therapy.
Activation of PI3K leads to the production of the second messenger PIP3, which in turn recruits and activates AKT. Activated AKT then phosphorylates numerous downstream targets, promoting cell survival by inhibiting apoptotic proteins and driving cell cycle progression. The ability of anticancer compounds to inhibit this pathway is a significant area of research. Cinnamaldehyde (B126680), a related natural compound, has been shown to suppress the PI3K/AKT signaling pathway in ovarian cancer cells, inhibiting EGF-induced processes and reducing the phosphorylation of key pathway proteins like PI3K, AKT, and mTOR. This suggests that the cinnamamide scaffold could serve as a basis for developing inhibitors that target this critical cancer-promoting pathway.
Topoisomerase II Inhibition
DNA topoisomerases are essential enzymes that manage the topological state of DNA within the cell. nih.gov Topoisomerase II enzymes are critical for DNA replication and chromosome segregation during mitosis, making them a key target for anticancer drugs. nih.govtandfonline.com These inhibitors can act in two main ways: as "poisons" that stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and cell death, or as "catalytic inhibitors" that prevent the enzyme from carrying out its function without causing DNA breaks. tandfonline.com
Certain cinnamamide derivatives have been identified as modulators of this enzyme. In a study on hybrid cinnamic acid derivatives bearing a 2-thiohydantoin (B1682308) moiety, a lead compound was found to significantly decrease the expression of topoisomerase II in breast cancer cells. This downregulation of the enzyme represents a valid mechanism of inhibition, as it reduces the amount of functional protein available to the cancer cell, thereby impeding its ability to proliferate.
Nrf2/ARE Pathway Modulation in a Prooxidant Context
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that masterfully regulates the cellular response to oxidative stress. The Nrf2-antioxidant response element (ARE) pathway controls the expression of a host of protective genes, including antioxidant and detoxifying enzymes. Substituted N-phenyl cinnamamide derivatives have been identified as potent activators of the Nrf2/ARE pathway.
Neurobiological Activity and Neuroprotection
Analogues of this compound have been investigated for a range of neurobiological activities, demonstrating potential as neuroprotective agents through various mechanisms of action.
In Vitro Neuroprotective Effects (e.g., against oxidative stress, oxygen-glucose deprivation)
N-phenyl cinnamamide derivatives have shown protective effects against oxidative stress in cellular models. researchgate.net A study on substituted N-phenyl cinnamamides demonstrated that these compounds could activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. researchgate.net This pathway is a key regulator of cellular defense against oxidative stress.
The activation of the Nrf2/antioxidant response element (ARE) pathway was evaluated using a luciferase reporter assay. researchgate.net One particular derivative, (E)-N-(4-chlorophenyl)-3-(3-hydroxyphenyl)acrylamide (referred to as compound 1g in the study), was found to significantly increase luciferase activity, indicating potent Nrf2/ARE activation. researchgate.net This activation led to the upregulation of Nrf2/ARE target genes, including those responsible for producing antioxidant enzymes like NAD(P)H quinone oxidoreductase 1 and hemeoxygenase-1. researchgate.net
Furthermore, treatment with this compound resulted in an increase in the endogenous antioxidant glutathione (B108866), which was strongly correlated with the enhanced expression of glutamate-cysteine ligase catalytic subunit (GCLC), a key enzyme for glutathione synthesis. researchgate.net Consequently, the compound demonstrated a cytoprotective effect in a cell survival assay against tert-butyl hydroperoxide (t-BHP)-induced oxidative cell injury and significantly reduced the generation of reactive oxygen species (ROS). researchgate.netresearchgate.net Similarly, other research has shown that cinnamamide-based hybrids can reduce PC12 cell death induced by oxidative stress. nih.gov Cinnamaldehyde, a related compound, has also been shown to protect cardiomyocytes from oxygen-glucose deprivation/reoxygenation-induced damage by activating the Nrf2 pathway. mdpi.com
Neuroprotective Activity of N-Phenyl Cinnamamide Analogues
| Compound | Assay | Key Finding | Reference |
|---|---|---|---|
| (E)-N-(4-chlorophenyl)-3-(3-hydroxyphenyl)acrylamide | Nrf2/ARE Luciferase Reporter Assay | Potent activation of the Nrf2/ARE pathway. | researchgate.net |
| (E)-N-(4-chlorophenyl)-3-(3-hydroxyphenyl)acrylamide | t-BHP-induced Oxidative Cell Injury Model | Demonstrated a cytoprotective effect and significantly reduced ROS. | researchgate.netresearchgate.net |
| Cinnamamide-dibenzylamine hybrids | Oxidative Stress-induced Cell Death in PC12 cells | Reduced neuronal cell death. | nih.gov |
Cholinesterase Enzyme Inhibition
Derivatives of cinnamic acid have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of neurodegenerative diseases like Alzheimer's disease. nih.govresearchgate.net
A study focusing on nature-inspired 3,4,5-trimethoxycinnamates assessed a series of twelve compounds for their cholinesterase-inhibiting activity. nih.gov Among them, 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate exhibited the highest inhibitory activity against both AChE and BChE, with IC50 values of 46.18 µM and 32.46 µM, respectively. nih.gov Kinetic studies revealed that this compound acts as a mixed-type inhibitor for both enzymes. nih.gov Another compound from the series, 2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoate, showed the highest selectivity for BChE inhibition. nih.gov
In a separate investigation, a series of cinnamic acid-tryptamine hybrids were designed and evaluated as dual cholinesterase inhibitors. chemdad.com These compounds also demonstrated inhibitory activities against both AChE and BChE. chemdad.com
Cholinesterase Inhibition by Cinnamic Acid Analogues
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Acetylcholinesterase (AChE) | 46.18 | nih.gov |
| Butyrylcholinesterase (BChE) | 32.46 | ||
| 2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Butyrylcholinesterase (BChE) | Not specified, noted for highest selectivity | nih.gov |
TRP Vanilloid 1 (TRPV1) Receptor Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in the detection of noxious stimuli, including heat and capsaicin. researchgate.net Antagonists of this receptor are being investigated for pain management. A key analogue, SB-366791, chemically known as N-(3-methoxyphenyl)-4-chlorocinnamamide, has been identified as a potent and selective TRPV1 antagonist. researchgate.netnih.govresearchgate.net
In vitro studies have shown that SB-366791 is a high-affinity inhibitor of TRPV1, effectively blocking the receptor's activation by agonists like capsaicin, as well as by heat. researchgate.net It has been reported to have an IC50 value of 0.7 µM. nih.gov Another study reported an IC50 of 3.7 µM for SB-366791 in a Ca2+ influx assay using rat TRPV1-expressing cells. nih.gov
Further structural modifications have been explored to enhance this antagonistic activity. N-methylation of the amide in SB-366791 led to derivatives with even higher potency. nih.gov Specifically, N-(3-methoxyphenyl)-N-methyl-4-chlorocinnamamide and N-{3-(3-fluoropropoxy)phenyl}-N-methyl-4-chlorocinnamamide demonstrated approximately three-fold higher antagonistic activity, with IC50 values of 1.3 µM and 1.1 µM, respectively. nih.gov
TRPV1 Antagonistic Activity of this compound Analogues
| Compound Name | Abbreviation | IC50 (µM) | Reference |
|---|---|---|---|
| N-(3-methoxyphenyl)-4-chlorocinnamamide | SB-366791 | 0.7 - 3.7 | nih.govnih.gov |
| N-(3-methoxyphenyl)-N-methyl-4-chlorocinnamamide | - | 1.3 | nih.gov |
| N-{3-(3-fluoropropoxy)phenyl}-N-methyl-4-chlorocinnamamide | - | 1.1 | nih.gov |
Antimicrobial Activity
Cinnamamides have been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria.
Antibacterial Efficacy (e.g., against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Enterococcus species)
A series of sixteen ring-substituted N-arylcinnamamides were screened for their antibacterial activity. While most compounds showed limited activity, two derivatives demonstrated notable efficacy against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide and (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide showed the highest activities, with Minimum Inhibitory Concentrations (MICs) of 22.27 µM and 27.47 µM, respectively. These compounds were also found to inhibit the formation of S. aureus biofilm. Another study found that certain N-arylcinnamamides exhibited anti-enterococcal activity with MICs ranging from 2.34 to 44.5 µM. nih.gov
The antibacterial spectrum of other cinnamamide derivatives has also been explored. A study on N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamides found high inhibitory activity against Gram-positive cocci, including Staphylococcus aureus, Enterococcus hirae, and Enterococcus faecalis, with MIC values in the range of 1–8 µg/mL. chemdad.com However, the same study reported low activity for these specific derivatives against Bacillus subtilis and Escherichia coli, with MICs at or above 62.5 µg/mL. chemdad.com Synthetic cinnamates and cinnamamides have also been tested against Pseudomonas aeruginosa, with some derivatives showing activity. researchgate.net
Antibacterial Efficacy of N-Aryl Cinnamamide Analogues
| Compound Class/Specific Analogue | Bacterial Species | Activity (MIC) | Reference |
|---|---|---|---|
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | Staphylococcus aureus (including MRSA) | 22.27 µM | |
| (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus (including MRSA) | 27.47 µM | |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamides | Staphylococcus aureus, Enterococcus hirae, Enterococcus faecalis | 1–8 µg/mL | chemdad.com |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamides | Bacillus subtilis, Escherichia coli | ≥ 62.5 µg/mL | chemdad.com |
| N-Arylcinnamamides | Enterococcus species | 2.34–44.5 µM | nih.gov |
| 4-isopropylbenzylcinnamide | Staphylococcus aureus, Pseudomonas aeruginosa | 458.15 µM | researchgate.net |
Antifungal Efficacy (e.g., against Candida albicans, Penicillium chrysogenum, Penicillium notatum, Aspergillus niger)
Cinnamic acid and its derivatives are known for their broad-spectrum antifungal properties. Research into synthetic cinnamides and cinnamates has further elucidated their potential against pathogenic fungi.
In a study evaluating nineteen synthetic cinnamic acid analogues, several compounds were bioactive against a panel of fungi including Candida albicans and Aspergillus flavus. Butyl cinnamate was identified as the most potent compound against all tested strains, with a MIC of 626.62 µM. mdpi.com Generally, ester derivatives of cinnamic acid were found to be more bioactive than the amide derivatives in this particular study. mdpi.com
Another comprehensive structure-activity relationship (SAR) study of 22 cinnamic acid derivatives focused on their activity against Aspergillus niger and Aspergillus flavus. This research helps to identify the minimal structural requirements for the antifungal effect within this class of compounds. Furthermore, cinnamaldehyde, a closely related compound, has demonstrated efficacy against Aspergillus niger by inducing oxidative stress, which leads to cell damage and increased membrane permeability. nih.gov Cinnamaldehyde and its derivatives have also shown significant activity against Candida albicans, inhibiting its growth and key virulence factors. nih.govnih.gov
While specific data for this compound against Penicillium chrysogenum and Penicillium notatum is limited, the known activity of cinnamaldehyde derivatives against other Penicillium species, such as P. digitatum, suggests potential efficacy. researchgate.net
| Compound/Analogue | Fungal Species | Observed Activity/MIC |
|---|---|---|
| Butyl Cinnamate | Candida albicans, Aspergillus flavus | 626.62 µM mdpi.com |
| Cinnamaldehyde | Aspergillus niger | Induces oxidative stress and membrane damage nih.gov |
| Cinnamaldehyde | Candida albicans | 125 µg/ml nih.gov |
| 4-Cl Cinnamaldehyde | Fluconazole-resistant Candida albicans | 25 µg/mL nih.gov |
Antioxidant Activity
The antioxidant properties of this compound analogues are attributed to their ability to scavenge free radicals and to activate endogenous antioxidant systems.
Cinnamic acid derivatives are recognized for their antioxidant capabilities, which are often evaluated through various in vitro assays. nih.govjapsonline.com The radical scavenging ability of these compounds is a key aspect of their antioxidant profile.
DPPH and ABTS Assays: The antioxidant activity of N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives has been assessed using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′–azino–bis(3–ethylbenzthiazoline–6–sulfonic acid) (ABTS) assays. Similarly, novel 3,4-dimethoxy cinnamic acid derivatives demonstrated good antioxidant activity in DPPH and hydroxyl radical scavenging assays. japsonline.com
Hydrogen Peroxide Scavenging: A study on the hydrogen peroxide (H₂O₂) scavenging ability of cinnamic acids showed that caffeic acid was the most potent among the tested derivatives. Comparison between cinnamate and benzoate (B1203000) derivatives revealed that benzoates are generally stronger H₂O₂ quenchers.
| Assay | Compound Class / Specific Compound | Finding |
|---|---|---|
| DPPH, ABTS | N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamides | Demonstrated antiradical properties |
| DPPH, Hydroxyl Radical | 3,4-Dimethoxy Cinnamic Acid Amides | Showed good antioxidant activity japsonline.com |
| Hydrogen Peroxide Scavenging | Caffeic Acid (Cinnamate derivative) | Strongest antioxidant among tested cinnamates |
Beyond direct radical scavenging, N-phenyl cinnamamide derivatives can bolster the cell's own defense mechanisms against oxidative stress. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. nih.govmdpi.com Nrf2 is a master regulator of genes encoding antioxidant and detoxifying enzymes. nih.govmdpi.com
Substituted N-phenyl cinnamamides have been specifically designed and synthesized to activate this pathway. nih.govmdpi.com In a luciferase reporter assay, these derivatives showed significantly more potent Nrf2/ARE activity compared to a negative control. nih.gov One particular derivative demonstrated luciferase activity as potent as the well-known Nrf2/ARE activator, tert-butyl hydroquinone (B1673460) (t-BHQ). nih.gov
The activation of the Nrf2 pathway by these compounds leads to the upregulation of target genes such as NAD(P)H quinone oxidoreductase 1 (NQO1), hemeoxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC). nih.govmdpi.com The increased expression of GCLC, a rate-limiting enzyme in glutathione (GSH) synthesis, results in elevated cellular levels of GSH. nih.govmdpi.com This enhancement of the endogenous antioxidant capacity provides a cytoprotective effect against oxidative injury. nih.govmdpi.com
Anti-inflammatory Effects
Cinnamic acid and its derivatives, including N-arylcinnamamides, have been investigated for their anti-inflammatory properties. japsonline.commdpi.com These compounds can modulate key inflammatory pathways.
A study on a series of N-arylcinnamamide derivatives found that most of the tested compounds significantly attenuated the activation of Nuclear Factor-kappa B (NF-κB) induced by lipopolysaccharide (LPS). mdpi.com NF-κB is a crucial transcription factor that governs the expression of many pro-inflammatory genes. Several of the cinnamamide analogues demonstrated a higher inhibitory effect on NF-κB than the parent cinnamic acid, with some showing effectiveness comparable to the reference drug prednisone (B1679067) at a concentration of 2 µM. researchgate.net
In addition to inhibiting NF-κB, certain N-arylcinnamamide derivatives were also found to decrease the levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). mdpi.com The compounds that showed the highest inhibition of NF-κB also significantly reduced TNF-α levels, suggesting a direct link between these two anti-inflammatory actions. researchgate.net These findings indicate that the anti-inflammatory potential of this class of compounds is related to the modulation of the NF-κB signaling pathway. mdpi.com
| Inflammatory Target | Compound Class | Observed Effect |
|---|---|---|
| NF-κB Activation | N-Arylcinnamamides | Significant attenuation of LPS-induced activation mdpi.com |
| TNF-α Production | N-Arylcinnamamides | Decreased levels of the pro-inflammatory cytokine mdpi.com |
Modulation of Inflammatory Mediators and Pathways
While direct studies on the anti-inflammatory properties of this compound itself are not extensively detailed in the provided research, the broader class of cinnamamide derivatives has been noted for various biological activities, including anti-inflammatory effects. The core structure of cinnamamide is recognized as a scaffold for developing compounds with potential therapeutic applications. Research into related compounds, such as p-arylthio cinnamides, has explored their role as antagonists in the interaction between intercellular adhesion molecule-1 (ICAM-1) and lymphocyte function-associated antigen-1 (LFA-1), which is a critical aspect of the inflammatory response.
Anti-melanogenic and Tyrosinase Inhibitory Activity
Analogues of this compound have demonstrated significant potential as agents for modulating melanin (B1238610) production, primarily through the inhibition of tyrosinase, the key enzyme in melanogenesis. nih.govnih.gov Abnormal melanogenesis can lead to pigmentation disorders, and tyrosinase is a primary target for developing therapeutic agents to treat these conditions. nih.gov The (E)-β-phenyl-α,β-unsaturated carbonyl scaffold present in cinnamamides is considered crucial for their tyrosinase inhibitory activity. nih.govsci-hub.ru
Research has shown that specific substitutions on the phenyl ring of the cinnamamide structure can powerfully influence its inhibitory effect on tyrosinase. nih.govnih.gov For instance, derivatives featuring a 4-hydroxy-3-methoxyphenyl substituent have been synthesized and evaluated, showing potent inhibition of mushroom tyrosinase. nih.gov One such cinnamamide analogue demonstrated a 59.09% inhibition of mushroom tyrosinase at a concentration of 25 µM, a significantly higher activity than the positive control, kojic acid, which showed 18.81% inhibition at the same concentration. nih.gov Docking simulations have supported these findings, indicating that these active cinnamamide derivatives can bind more strongly to the active site of tyrosinase than kojic acid. nih.gov
Cellular Tyrosinase Inhibition
The inhibitory action of cinnamamide analogues extends to the cellular level. Studies conducted on B16F10 murine melanoma cells have confirmed that these compounds can effectively suppress cellular tyrosinase activity. nih.govsci-hub.ru Cinnamamide derivatives with a 2,4-dihydroxyphenyl group or a 4-hydroxy-3-methoxyphenyl substituent were shown to effectively inhibit cellular tyrosinase without exhibiting cytotoxicity. nih.gov
In one study, four specific cinnamamide analogues (compounds 4, 9, 14, and 19), which showed strong inhibition of mushroom tyrosinase, were further tested in B16F10 melanoma cells. nih.gov All four compounds demonstrated higher tyrosinase inhibitory activity (ranging from 67.33% to 79.67% inhibition) at a 25 µM concentration compared to kojic acid (38.11% inhibition). nih.gov The inhibition was dose-dependent, confirming the direct impact of these analogues on cellular enzymatic activity. nih.gov These findings suggest that the anti-melanogenic effects of these compounds are primarily due to their ability to inhibit tyrosinase. sci-hub.rumdpi.com
Table 1: Cellular Tyrosinase Inhibition by Cinnamamide Analogues
| Compound | Concentration (µM) | % Tyrosinase Inhibition | Reference Compound | % Inhibition by Reference |
|---|---|---|---|---|
| Cinnamamide Analogue 4 | 25 | 79.67% | Kojic Acid | 38.11% nih.gov |
| Cinnamamide Analogue 9 | 25 | 67.33% | Kojic Acid | 38.11% nih.gov |
| Cinnamamide Analogue 10 | 25 | - | Kojic Acid | - |
| Cinnamamide Analogue 14 | 25 | 67.33% | Kojic Acid | 38.11% nih.gov |
Data derived from studies on B16F10 melanoma cells.
Reduction of Melanin Production in Melanoma Cell Lines
Consistent with their ability to inhibit cellular tyrosinase, this compound analogues have been shown to reduce melanin content in melanoma cells. nih.govsci-hub.ru The reduction in melanin production correlates closely with the inhibition of cellular tyrosinase activity, indicating a direct cause-and-effect relationship. nih.govsci-hub.ru
In α-MSH-stimulated B16F10 melanoma cells, treatment with cinnamamide derivatives led to a significant decrease in melanin content. sci-hub.ru For example, a cinnamamide analogue with a 4-hydroxy-3-methoxyphenyl group (compound 10) achieved a 72.67% reduction in melanin content at a 25 µM concentration. sci-hub.ru This effect was substantially greater than that of kojic acid, which only reduced melanin by 37.63% at the same concentration. sci-hub.ru These results highlight the potential of cinnamamide derivatives as effective skin-lightening agents for treating pigmentation disorders. nih.govsci-hub.ru
Table 2: Reduction of Melanin Content by Cinnamamide Analogues in B16F10 Cells
| Compound | Concentration (µM) | % Melanin Content Reduction | Reference Compound | % Reduction by Reference |
|---|---|---|---|---|
| Cinnamamide Analogue 4 | 25 | 78.30% | Kojic Acid | 37.63% sci-hub.ru |
| Cinnamamide Analogue 9 | 25 | 61.80% | Kojic Acid | 37.63% sci-hub.ru |
Data from α-MSH-stimulated B16F10 melanoma cells.
Anticonvulsant Activity in Preclinical Models
Cinnamamide derivatives have been identified as possessing significant anticonvulsant properties in various preclinical studies. mdpi.comnih.gov The N-(3-aryl-2-propenoyl)amido moiety is considered a key pharmacophore responsible for these effects. mdpi.com Structure-activity relationship studies have revealed that modifications to the phenyl ring and the amide moiety can influence the anticonvulsant potency. mdpi.comnih.gov
One derivative, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), has demonstrated notable anticonvulsant activity in multiple seizure models in both mice and rats. mdpi.com The introduction of substituents on the phenyl ring, such as a meta-trifluoromethyl (m-CF3) group, has been investigated to enhance activity. nih.gov These m-CF3 substituted cinnamamides were found to be more active than unsubstituted analogues, though less potent than previously studied p-halogen-substituted compounds. nih.gov This line of research suggests that cinnamamides are promising lead compounds for the development of new antiseizure medications. mdpi.com
Alpha-Glucosidase Inhibitory Activity
A series of cinnamamide derivatives have been synthesized and evaluated for their α-glucosidase inhibitory effects, indicating potential applications in managing conditions like diabetes. ui.ac.id Research has shown that replacing the carboxylic acid group of cinnamic acid with an amide group can significantly alter and often enhance α-glucosidase inhibitory activity. ui.ac.id
In these studies, all thirteen synthesized cinnamamide derivatives showed higher activity than the parent cinnamic acid. ui.ac.id The structure of the amine substituent was found to be a key determinant of activity, with increased bulkiness and longer chain lengths generally leading to decreased inhibitory effects. ui.ac.id Among the tested compounds, propylcinnamamide was identified as the most potent inhibitor, acting through a competitive mechanism. ui.ac.id Further research indicates that introducing electron-withdrawing groups on the aromatic ring of the cinnamoyl moiety can increase the inhibitory activity.
Insecticidal and Larvicidal Activity
Cinnamamide derivatives have also been investigated for their potential use in agrochemical applications, specifically for their fungicidal and insecticidal properties. nih.gov In a study designing novel cinnamamides based on the lead compound pyrimorph, several derivatives showed promising fungicidal activity against various plant pathogens. nih.gov
Furthermore, the larvicidal potential of cinnamic acid derivatives has been tested against the fourth stage larvae of Aedes aegypti, the mosquito vector for diseases like dengue and Zika. nih.gov While this study focused on cinnamic acid esters, it highlights the potential of the core cinnamic structure in developing insect control agents. Compounds with medium alkyl chains, such as butyl cinnamate and pentyl cinnamate, displayed excellent larvicidal activity. nih.gov Cinnamodial, a natural compound with a related structure, also showed significant larval and adult toxicity to Ae. aegypti. osu.edu These findings suggest that the cinnamamide scaffold and its analogues could be a source of new and effective insecticides.
Structure Activity Relationship Sar Studies of N 3 Methoxyphenyl Cinnamamide Analogues
Impact of Substituents on Phenyl Rings on Biological Activity
The nature and position of substituents on the two phenyl rings are primary determinants of the biological activity of N-phenylcinnamamide analogues. These substitutions influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
Substituents on the N-phenyl ring have been shown to modulate the activity of cinnamamide (B152044) derivatives in activating the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway, which is crucial for cellular protection against oxidative stress. nih.gov Studies on a series of N-phenylcinnamamide derivatives demonstrated that both electron-donating and electron-withdrawing groups can influence this activity.
For instance, a chloro (Cl) group at the para-position of the N-phenyl ring resulted in the highest activity in an Nrf2/ARE luciferase assay. nih.gov Other substituents such as dimethylamine (B145610) (-NMe2), methoxy (B1213986) (-OMe), and ethoxy (-OEt) also conferred significant activity, although generally less potent than the chloro-substituted analogue. nih.gov Conversely, a nitrile (-CN) group, which is strongly electron-withdrawing, led to poorer activity compared to electron-donating groups. nih.gov
In the context of tyrosinase inhibition, a key target for regulating melanin (B1238610) production, the presence of hydroxyl groups is critical. Analogues featuring a 2,4-dihydroxy substitution on the β-phenyl ring (the ring attached to the vinyl group) exhibited exceptionally strong inhibitory activity against mushroom tyrosinase. nih.gov This highlights the importance of specific hydroxylation patterns for interacting with the active site of certain enzymes.
Furthermore, research into cinnamamide derivatives as potential antidepressant agents found that the introduction of a trifluoromethyl (-CF3) group into a methylenedioxyphenyl moiety significantly enhanced antidepressant-like activity. nih.gov The presence of a 4-fluoro substituent on the phenyl ring has also been noted as a key feature in some potent EGFR-tyrosine kinase inhibitors with cytotoxic activity against cancer cell lines. nih.gov
| Compound Analogue (Substituent R²) | Substituent Type | Relative Luciferase Activity (Fold Increase) |
|---|---|---|
| para-Cl | Electron-withdrawing (Halogen) | 15.3 |
| para-NMe₂ | Electron-donating | 10.3 |
| para-OMe | Electron-donating | 7.28 |
| para-OEt | Electron-donating | 6.55 |
| para-CN | Electron-withdrawing | 3.57 |
In a study of N-phenylcinnamamides containing a nitro (-NO2) group, it was found that the meta-nitro substituent conferred potent antibacterial activity, which was superior to that of analogues with ortho-nitro or para-nitro substituents. mdpi.com This suggests that the electronic influence and steric accessibility of the nitro group in the meta position are optimal for the observed antibacterial effect.
Similarly, for Nrf2/ARE pathway activation, substituents placed at the para-position on the N-phenyl ring were introduced to confirm the electronic effect on the beta-position of the Michael acceptor. nih.gov The high activity of compounds with a para-chloro or para-dimethylamine group underscores the significance of this substitution pattern for this specific biological outcome. nih.gov The electronegative induction from a meta-hydroxy group on the cinnamoyl moiety has also been suggested to enhance the electrophilic character of the molecule, thereby increasing its activity. nih.gov
Role of the α,β-Unsaturated Carbonyl Moiety
The α,β-unsaturated carbonyl group is a cornerstone of the cinnamamide scaffold and is indispensable for the biological activity of many of its analogues. nih.gov This conjugated system acts as a Michael acceptor, making it susceptible to nucleophilic attack from biological molecules, particularly the cysteine residues in proteins. nih.govnih.gov
This reactivity is believed to be a primary mechanism of action for many observed biological effects. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, activating it for reaction with electron-rich nucleophiles. uobabylon.edu.iq The interaction of this electrophilic center with key cellular proteins can trigger signaling pathways, such as the Nrf2 antioxidant response, or inhibit enzyme function. nih.govnih.gov The (E)-β-phenyl-α,β-unsaturated carbonyl scaffold has been specifically identified as a crucial element for potent tyrosinase inhibition. nih.gov The intrinsic chemical reactivity of this moiety is a central feature in the molecular mechanism of action for this class of compounds. nih.govnih.gov
Significance of Amide Linkage Modifications
The amide bond is a fundamental functional group that provides structural rigidity and specific hydrogen bonding capabilities. pulsus.comgoogle.com In cinnamamide analogues, this linkage connects the cinnamoyl moiety to the N-phenyl ring and plays a crucial role in orienting these two key structural components.
Structure-Based Insights into Target Selectivity
Understanding how N-(3-Methoxyphenyl)cinnamamide analogues achieve selectivity for their biological targets requires integrating SAR data with structural information about the target itself, often through computational methods like molecular docking.
For example, in the case of tyrosinase inhibitors, docking simulations revealed that highly active cinnamamide derivatives bind more strongly to the enzyme's active site compared to standard inhibitors like kojic acid. nih.gov The selectivity of these compounds is dictated by specific interactions between the substituents on the phenyl rings and the amino acid residues lining the enzyme's catalytic pocket. The 2,4-dihydroxy groups on the β-phenyl ring, for instance, are thought to form key hydrogen bonds within the active site, anchoring the inhibitor and leading to potent inhibition. nih.gov
Computational Chemistry and in Silico Modeling in N 3 Methoxyphenyl Cinnamamide Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. This simulation helps to elucidate the binding mode and affinity of the ligand, providing insight into its potential biological activity.
Molecular Dynamics Simulations for Binding Stability and Conformational Analysis
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations can assess the stability of a ligand-protein complex predicted by molecular docking and analyze the conformational changes of the compound in a dynamic environment.
No published studies were identified that have conducted molecular dynamics simulations specifically on N-(3-Methoxyphenyl)Cinnamamide, either in a complex with a biological target or to analyze its conformational behavior in solution. As a result, there is no data regarding the stability of its potential binding modes or its dynamic structural properties.
Virtual Screening Approaches for Lead Identification
Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. While this compound could theoretically be included in such a library, there are no specific reports of it being identified as a "hit" or a lead compound through a virtual screening campaign for any particular disease target.
Prediction of Pharmacokinetic Parameters
In silico methods are frequently used to predict the druglikeness of a compound based on its structural features. One of the most common tools for this is Lipinski's Rule of Five, which evaluates properties that influence oral bioavailability. The rule states that an orally active drug generally has:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular mass under 500 daltons.
A calculated octanol-water partition coefficient (log P) not exceeding 5.
A theoretical analysis of this compound's structure (C16H15NO2) allows for the calculation of these parameters.
Calculated Physicochemical Properties for this compound
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 253.30 g/mol | < 500 daltons | Yes |
| Hydrogen Bond Donors | 1 (from the amide -NH group) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (2 from oxygen atoms, 1 from nitrogen) | ≤ 10 | Yes |
| Log P (Octanol-Water Partition Coefficient) | ~3.1-3.5 (Predicted) | ≤ 5 | Yes |
(Note: Log P values are predictions from various computational models and can vary slightly.)
Based on this theoretical analysis, this compound adheres to all criteria of Lipinski's Rule of Five, suggesting it possesses structural features consistent with good potential for oral bioavailability. However, it is crucial to note that this is a theoretical prediction and not the result of a specific, published research study focused on this compound's pharmacokinetics. No detailed, peer-reviewed studies confirming these predictions or exploring other structural features that influence its pharmacokinetic profile were found.
Advanced Research Methodologies in N 3 Methoxyphenyl Cinnamamide Studies
In Vitro Cell-Based Assays
Cell-based assays are fundamental in characterizing the biological effects of N-(3-Methoxyphenyl)cinnamamide and its derivatives at the cellular level. These assays provide critical data on cytotoxicity, pathway activation, and protein regulation.
Cell Viability and Proliferation Assays (e.g., MTT assay)
Cell viability assays are crucial preliminary tests to ensure that the observed biological activities of a compound are not merely a consequence of toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In the context of cinnamamide (B152044) derivatives, the MTT assay has been employed to determine non-toxic concentration ranges for subsequent, more specific experiments.
For instance, in studies investigating substituted N-phenyl cinnamamide derivatives, HepG2 cells were treated with various concentrations of the compounds. The MTT assay confirmed that the compounds, at concentrations effective in other biological assays, did not adversely affect cell viability. This validation is essential for accurately interpreting data from other experiments, such as reporter gene or protein expression assays.
Luciferase Reporter Assays (e.g., Nrf2/ARE pathway activation)
Luciferase reporter assays are a powerful tool for studying the activation or inhibition of specific signaling pathways. This method has been instrumental in identifying and characterizing cinnamamide derivatives as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.
In these assays, cells (such as the HepG2 human liver cancer cell line) are transfected with a reporter vector containing the Antioxidant Response Element (ARE) sequence linked to a luciferase gene. nih.gov When a compound activates the Nrf2 pathway, Nrf2 translocates to the nucleus and binds to the ARE, driving the expression of the luciferase enzyme. The resulting light emission upon addition of a substrate is measured and quantified.
Studies on a series of substituted N-phenyl cinnamamide derivatives used this assay to screen for potent Nrf2 activators. One derivative, compound 1g , demonstrated particularly high, concentration-dependent luciferase activity, indicating strong activation of the Nrf2/ARE pathway without inducing cell toxicity. nih.gov
Table 1: Nrf2/ARE Luciferase Activity of N-Phenyl Cinnamamide Derivatives
| Compound | Concentration (µM) | Luciferase Activity (Fold Change vs. Control) |
|---|---|---|
| 1f | 10 | ~8 |
| 1g | 1 | ~3 |
| 1g | 3 | ~7 |
| 1g | 5 | ~13 |
| 1g | 10 | ~15.6 |
| t-BHQ (Positive Control) | 10 | ~16 |
This table is generated based on data reported in studies on substituted N-phenyl cinnamamide derivatives.
Calcium Influx Assays (e.g., for TRPV1 antagonism)
Calcium influx assays are vital for studying ion channels like the Transient Receptor Potential Vanilloid 1 (TRPV1), a channel involved in pain and heat sensation. springernature.commdpi.com These assays typically use fluorescent calcium indicators (e.g., Fluo-4 or Fura-2) to monitor changes in intracellular calcium concentration upon channel activation or inhibition. springernature.com When TRPV1 is activated, it allows an influx of cations, including Ca2+, leading to an increase in fluorescence that can be measured in real-time. nih.gov This methodology is critical for screening compounds for TRPV1 agonist or antagonist activity. springernature.com
While the cinnamamide scaffold is of interest in medicinal chemistry, specific studies employing calcium influx assays to evaluate this compound as a TRPV1 antagonist are not extensively documented in the reviewed scientific literature. The technique, however, remains a standard and powerful method for characterizing the effects of novel compounds on TRPV1 and other calcium-permeable ion channels. nih.govresearchgate.net
Biofilm Quantification Assays
Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, often leading to increased resistance to antimicrobial agents. nih.gov Assays to quantify biofilm formation and its inhibition are critical in the search for new antimicrobial compounds.
The crystal violet (CV) staining method is a common and straightforward assay for quantifying biofilm biomass. nih.govmdpi.com In this assay, after planktonic (free-floating) cells are washed away, the remaining biofilm is stained with CV. The dye is then solubilized, and its absorbance is measured, which correlates with the amount of biofilm. nih.govmdpi.com This method has been used to assess the anti-biofilm activity of various natural compounds, including cinnamaldehyde (B126680) derivatives, against bacteria like Staphylococcus aureus. nih.gov
However, research specifically detailing the use of biofilm quantification assays for this compound is limited in the available literature. The established methodologies, like CV staining, provide a robust framework for any future investigations into its potential anti-biofilm properties.
Immunofluorescence and Western Blotting for Protein Expression
To validate the findings from pathway-level assays like the luciferase reporter system, researchers use immunofluorescence and Western blotting to directly observe and quantify changes in the expression of specific proteins.
Western blotting has been employed to confirm that the activation of the Nrf2 pathway by cinnamamide derivatives leads to the upregulation of its downstream target genes at the protein level. Following treatment of cells with an active compound, cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest. researchgate.net
Studies have shown that treatment with Nrf2-activating cinnamamides results in a concentration-dependent increase in the protein levels of key antioxidant enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) . mdpi.comfrontiersin.org These results provide direct evidence of the compound's mechanism of action, confirming that it enhances the cellular antioxidant defense system. nih.govnih.gov
Biochemical and Enzyme Activity Assays
Beyond cell-based assays, biochemical and enzyme activity assays provide a more direct measure of a compound's effect on specific molecular targets and metabolic processes. These assays are essential for confirming the functional consequences of changes in gene and protein expression.
Following the observation that this compound analogues induce the expression of antioxidant proteins via the Nrf2 pathway, biochemical assays are used to measure the corresponding increase in enzyme activity. For example, the activity of NQO1 can be quantified by measuring its ability to catalyze the reduction of specific substrates. mdpi.com
Furthermore, the impact on the synthesis of key antioxidant molecules is assessed. The Nrf2 pathway regulates the expression of Glutamate-Cysteine Ligase Catalytic Subunit (GCLC) , the rate-limiting enzyme in the synthesis of Glutathione (B108866) (GSH) . nih.gov Biochemical assays can quantify cellular GSH levels, and studies have confirmed that treatment with Nrf2-activating cinnamamides leads to a significant increase in intracellular GSH. nih.gov This finding directly links the compound's activation of the Nrf2 pathway to an enhanced endogenous antioxidant capacity. Assays for α-glucosidase inhibitory activity have also been performed on other cinnamamide derivatives. researchgate.net
Free Radical Scavenging Assays (e.g., DPPH, ABTS)
Free radical scavenging assays are fundamental in vitro methods used to determine the antioxidant potential of a chemical compound. The capacity of a substance to donate an electron or hydrogen atom to neutralize unstable free radicals is a key indicator of its antioxidant activity.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used, rapid, and sensitive method to screen the antioxidant activity of compounds. e3s-conferences.org The principle of this assay is based on the reduction of the stable DPPH radical, which is deep violet in color, by an antioxidant compound. nih.gov In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is converted into its reduced form, diphenylpicrylhydrazine, resulting in a color change from violet to pale yellow. e3s-conferences.org The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is directly proportional to the scavenging activity of the compound. e3s-conferences.org The results are often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another common method for assessing antioxidant capacity. mdpi.com This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with a strong oxidizing agent like potassium persulfate. mdpi.com Antioxidant compounds present in a sample can reduce the ABTS•+, causing the solution to lose its color. The reduction in absorbance, typically measured at 734 nm, is indicative of the antioxidant's scavenging ability. mdpi.com Like the DPPH assay, the ABTS assay can be used to determine the IC50 value. This method is applicable to both hydrophilic and lipophilic compounds. mdpi.com
While extensive research has been conducted on the antioxidant properties of various cinnamic acid derivatives, specific data detailing the IC50 values for this compound in DPPH and ABTS assays are not prominently available in the reviewed scientific literature. However, studies on related molecules provide insight into the class. For instance, the antioxidant activity of various other cinnamic acid derivatives has been evaluated, showing a range of potencies depending on their specific structural features. nih.gov
Enzyme Inhibition Assays (e.g., tyrosinase, α-glucosidase, cholinesterases)
Enzyme inhibition assays are critical for identifying compounds that can modulate the activity of specific enzymes involved in disease pathways.
Tyrosinase Inhibition Assay: Tyrosinase is a key copper-containing enzyme that regulates melanin (B1238610) production in the body. mdpi.com Overactivity of this enzyme can lead to hyperpigmentation disorders. nih.gov Tyrosinase inhibitors are therefore of great interest in dermatology and cosmetics. The assay typically involves incubating mushroom tyrosinase with its substrate (e.g., L-tyrosine or L-DOPA) in the presence and absence of the test compound. mdpi.com The enzymatic reaction leads to the formation of dopaquinone (B1195961) and subsequently melanin, which can be quantified by measuring the absorbance at around 475-490 nm. A reduction in absorbance indicates inhibition of the enzyme. Research on cinnamamide analogues has shown that certain structural features can lead to potent tyrosinase inhibition, often exceeding that of the standard inhibitor, kojic acid. mdpi.comnih.gov
α-Glucosidase Inhibition Assay: α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. nih.govnih.gov Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby reducing post-meal blood glucose spikes, which is a therapeutic strategy for managing type 2 diabetes. nih.gov The in vitro assay for α-glucosidase inhibition often uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzyme hydrolyzes pNPG to p-nitrophenol, a yellow-colored product that can be measured spectrophotometrically at 405 nm. A decrease in the rate of p-nitrophenol formation signifies enzyme inhibition. Studies on various cinnamamide derivatives have demonstrated their potential as α-glucosidase inhibitors. ui.ac.idresearchgate.net
Cholinesterase Inhibition Assays: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132). nih.gov Inhibiting these enzymes increases acetylcholine levels in the brain, which is a primary approach for treating the symptoms of Alzheimer's disease. The most common method for measuring cholinesterase activity is Ellman's method. In this assay, the enzyme hydrolyzes a substrate like acetylthiocholine (B1193921) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, which is measured at 412 nm. The inhibitory potential of a compound is determined by its ability to reduce the rate of this color change. mdpi.com
While the methodologies are well-established for testing cinnamamide derivatives, specific IC50 values for this compound against tyrosinase, α-glucosidase, and cholinesterases are not readily found in the current body of scientific literature.
In Vivo Animal Models (excluding clinical human trials)
In vivo animal models are indispensable for evaluating the physiological effects, efficacy, and mechanisms of action of a compound in a living organism before any consideration for human trials.
Models of Neurodegenerative Diseases (e.g., MPTP mouse model for Parkinson's disease)
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used in vivo model for studying Parkinson's disease (PD). nih.gov MPTP is a neurotoxin that, once administered to mice, crosses the blood-brain barrier and is metabolized into the toxic ion MPP+ (1-methyl-4-phenylpyridinium). semanticscholar.orgnewbreathe.org MPP+ is selectively taken up by dopamine (B1211576) transporters into dopaminergic neurons in the substantia nigra region of the brain. semanticscholar.org Inside these neurons, it inhibits complex I of the mitochondrial respiratory chain, leading to oxidative stress, energy failure, and ultimately, the death of these neurons. creative-biolabs.com This process mimics the dopaminergic neurodegeneration characteristic of Parkinson's disease, resulting in motor deficits in the animals that can be assessed through various behavioral tests (e.g., rotarod, pole test). nih.gov This model is frequently used to test the neuroprotective potential of new therapeutic agents. creative-biolabs.com While this model is a standard for PD research, specific studies evaluating the neuroprotective effects of this compound in the MPTP mouse model have not been identified in the reviewed literature.
Models of Hyperlipidemia
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. Animal models are crucial for screening and characterizing potential hypolipidemic agents.
One common method is the Triton WR-1339-induced hyperlipidemia model . globalresearchonline.net Triton WR-1339 is a non-ionic surfactant that, when injected into rodents, causes a rapid increase in plasma levels of total cholesterol and triglycerides. globalresearchonline.net This is primarily achieved by inhibiting the activity of lipoprotein lipase, the enzyme responsible for clearing triglycerides from the bloodstream. This model is useful for acute screening of compounds that might lower lipid levels.
Another prevalent model is the high-fat diet (HFD)-induced hyperlipidemia model . nih.gov In this chronic model, animals, typically mice or rats, are fed a diet rich in fats, cholesterol, and sometimes cholic acid for several weeks or months. globalresearchonline.netnih.gov This diet leads to a sustained increase in blood lipid levels, obesity, and other metabolic syndrome features, closely mimicking the condition in humans. Researchers then administer the test compound to assess its ability to lower plasma total cholesterol, LDL-cholesterol, and triglycerides. nih.gov Although various cinnamic acid derivatives have been investigated for their potential to ameliorate hyperlipidemia, specific in vivo studies on this compound are not currently available. nih.gov
Insect Bioassays (e.g., larvicidal activity in Plutella xylostella)
Insect bioassays are essential for discovering and developing new insecticides, particularly those derived from natural products, which may offer more environmentally friendly alternatives to synthetic pesticides. Plutella xylostella, commonly known as the diamondback moth, is a destructive pest of cruciferous crops worldwide and has developed resistance to many conventional insecticides. nih.gov
Larvicidal activity is typically assessed using a leaf-dip bioassay. In this method, cabbage leaves or discs are dipped into solutions of the test compound at various concentrations. After the solvent evaporates, the leaves are placed in petri dishes, and a specific number of P. xylostella larvae (e.g., second or third instar) are introduced. nih.gov Mortality is recorded after a set period, often 72 or 96 hours. semanticscholar.org From the dose-response data, the LC50 (lethal concentration required to kill 50% of the larvae) is calculated to quantify the compound's potency.
A study investigating the structure-activity relationship of various synthetic cinnamoyl amides against P. xylostella larvae provides valuable context. While this compound was not explicitly among the tested compounds with reported LC50 values, the study demonstrated that modifications to the aromatic rings of the cinnamamide structure significantly influence larvicidal activity. nih.govnih.gov This highlights the potential of the cinnamamide scaffold in developing new insecticidal agents.
**Table of Larvicidal Activity of Selected Cinnamoyl Amides against *P. xylostella***
| Compound Name | LC50 (mg/L) |
| N-(4'-methoxyphenylethyl)cinnamamide | 225.65 |
| N-(3'-bromophenethyl)cinnamamide | 128.49 |
| N-(3-bromo-4-methoxyphenethyl)cinnamamide | 62.13 |
This table presents data for compounds structurally related to this compound to illustrate the range of activity within this chemical class. Data sourced from Kumar et al., 2016. nih.govnih.govresearchgate.net
Future Research Directions and Therapeutic Trajectories for N 3 Methoxyphenyl Cinnamamide Analogues
Exploration of Undiscovered Biological Activities
While existing research has identified several biological activities for cinnamamide (B152044) derivatives, the full therapeutic potential of N-(3-Methoxyphenyl)cinnamamide analogues remains largely untapped. A significant future direction involves the systematic screening of these compounds to uncover novel pharmacological effects. The diverse activities already associated with the broader class of cinnamic acid and cinnamamide derivatives suggest a high probability of discovering new applications.
Derivatives of cinnamic acids have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antioxidant, hepatoprotective, antidiabetic, and anticancer effects. nih.gov Specifically, synthetic 3,4,5-trimethoxycinnamic acid (TMCA) amides have been investigated for antitumor, antiviral, antimicrobial, and anti-inflammatory properties. nih.gov Furthermore, various N-arylcinnamamides have shown potential as antistaphylococcal and antitubercular agents. nih.gov The cinnamamide core is also present in many compounds screened for anticonvulsant activity. nih.gov
Future research should involve broad-based phenotypic screening of this compound analogue libraries against a wide array of cell lines and disease models. This could unveil previously unknown activities in areas such as neurodegenerative diseases, metabolic disorders, and rare infectious diseases. For instance, a library of 3-cinnamamido-N-substituted benzamides led to the discovery of a novel framework with antimalarial activity. nih.gov This highlights the potential for identifying compounds with unexpected therapeutic value.
Rational Design and Synthesis of Novel Potent Analogues
The rational design and synthesis of new analogues are crucial for enhancing the potency, selectivity, and pharmacokinetic properties of this compound-based compounds. This involves strategic structural modifications based on established structure-activity relationships (SAR).
Future efforts will likely focus on modifying both the cinnamoyl and the N-phenyl portions of the molecule. Introducing various substituents on the phenyl rings can modulate the electronic and lipophilic properties of the compounds, which can significantly impact their biological activity. nih.govmdpi.com For example, studies on N-phenyl cinnamamide derivatives as activators of the Nrf2/ARE pathway revealed that different substituents on the N-phenyl ring influenced their activity. mdpi.com
Synthetic strategies will continue to evolve to create diverse libraries of analogues efficiently. Common synthetic methods include the reaction of a substituted cinnamoyl chloride with an appropriate aniline. mdpi.com Other methods involve coupling cinnamic acids with amines using reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyl-uronium hexafluorophosphate (B91526) (HBTU). researchgate.net The development of novel synthetic pathways, such as the Buchwald–Hartwig cross-coupling reaction used for creating 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, could also be adapted for synthesizing complex cinnamamide analogues. nih.gov These advanced synthetic approaches will enable the exploration of a wider chemical space to identify analogues with superior therapeutic profiles. google.comresearchgate.net
Identification and Validation of New Molecular Targets
A key area for future investigation is the identification and validation of the specific molecular targets through which this compound analogues exert their biological effects. While some targets for cinnamamide derivatives have been identified, a comprehensive understanding of their mechanism of action is often lacking.
Current research has implicated several targets for various cinnamamide analogues, including:
Tyrosinase : Cinnamamide derivatives have been designed as potent inhibitors of mushroom tyrosinase, suggesting their potential in treating pigmentation disorders. nih.gov
Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) : Substituted N-phenyl cinnamamides have been shown to activate the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress. nih.govresearchgate.net
Tubulin : Some N-((3,4,5-trimethoxystyryl)aryl)cinnamamide compounds have been developed as tubulin inhibitors with potential anticancer activity, building on the pharmacophore of combretastatin (B1194345) A4. google.com
Cholinesterases : Cinnamic acid hybrids have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for the potential treatment of Alzheimer's disease. nih.govnih.gov
Future research will employ a range of techniques to deconvolve the molecular targets of novel analogues. This includes affinity chromatography, proteomics-based approaches, and genetic methods to identify protein binding partners. Once potential targets are identified, validation studies using techniques such as siRNA-mediated gene silencing, CRISPR-Cas9, and in vitro enzymatic assays will be essential to confirm their role in the observed biological activity. atomfair.com Elucidating these targets will not only provide a deeper understanding of the compound's mechanism of action but also enable more targeted and rational drug design efforts.
Development of Multi-Targeted Agents
The complexity of many diseases, such as cancer and neurodegenerative disorders, has fueled interest in the development of multi-target-directed ligands (MTDLs) that can modulate multiple biological targets simultaneously. plos.org The cinnamamide scaffold is well-suited for this approach due to its chemical tractability and its ability to interact with various biological targets. nih.govnih.gov
A promising therapeutic trajectory for this compound analogues is their development as MTDLs for complex diseases like Alzheimer's disease (AD). nih.gov Research has already shown that hybrids of cinnamic acid with other pharmacophores can simultaneously inhibit cholinesterases and amyloid-β (Aβ) aggregation, two key pathological features of AD. nih.govresearchgate.net
Future rational design of MTDLs will involve the strategic combination of the this compound core with other known bioactive moieties. nih.gov For instance, incorporating fragments known to inhibit enzymes like monoamine oxidase B (MAO-B) or to possess antioxidant properties could lead to novel agents for neurodegenerative diseases. researchgate.net Similarly, in oncology, combining the cinnamamide scaffold with moieties that target other cancer-related pathways could result in more effective anticancer agents with a reduced likelihood of drug resistance. plos.org The design of such molecules requires a deep understanding of the pathophysiology of the target disease and the specific roles of the different targets involved. plos.org
Application of Advanced Computational and AI-Driven Drug Discovery Tools
Molecular docking simulations are already being used to predict the binding modes of cinnamamide analogues with their target proteins, such as tyrosinase, providing insights into the molecular basis of their inhibitory activity. nih.gov Future research will increasingly rely on more sophisticated computational techniques.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3-Methoxyphenyl)Cinnamamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation reactions between 3-methoxyaniline and cinnamoyl chloride. Key steps include temperature control (e.g., 70°C in DMF), use of bases like Cs2CO3 to deprotonate the amine, and purification via reverse-phase HPLC or silica gel chromatography . Yield optimization requires stoichiometric balancing of reactants and inert atmosphere conditions to prevent oxidation. Purity is assessed using RP-HPLC with UV detection, ensuring ≥95% purity for pharmacological studies .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing N-(3-Methoxyphenyl)Cinnamamide?
- Methodological Answer :
- Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm molecular structure, with distinct peaks for methoxy (δ ~3.8 ppm) and cinnamamide doublets (δ ~6.3–7.8 ppm). Mass spectrometry (ESI-MS) verifies molecular weight .
- Crystallography : Single-crystal X-ray diffraction using SHELXL (SHELX-2018) refines the structure, resolving bond angles and torsional strain. Hydrogen bonding networks (e.g., N–H⋯O) are critical for stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of N-(3-Methoxyphenyl)Cinnamamide across different studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., anticancer vs. anti-inflammatory efficacy) may arise from assay variability (cell lines, concentrations) or impurity profiles. Strategies include:
- Standardized Assays : Use validated cell lines (e.g., MCF-7 for breast cancer) and IC50 determination protocols .
- Batch Reproducibility : Implement orthogonal purity checks (HPLC, NMR) to exclude confounding impurities .
- Meta-Analysis : Cross-reference data with structural analogs (e.g., N-(4-phenylthiazol-2-yl)cinnamamide derivatives) to identify structure-activity relationships (SAR) .
Q. What experimental strategies are recommended for elucidating the mechanism of action of N-(3-Methoxyphenyl)Cinnamamide in cancer models?
- Methodological Answer :
- Target Identification : Use affinity chromatography or SPR (surface plasmon resonance) to screen for protein binding partners (e.g., kinases, transcription factors).
- Pathway Analysis : RNA-seq or phosphoproteomics to map signaling cascades (e.g., NF-κB, MAPK) affected by treatment .
- In Vivo Validation : Radiolabeled analogs (e.g., carbon-11 in N-(3-[<sup>11</sup>C]methoxyphenyl)cinnamamide) enable biodistribution studies in murine models, tracking tumor uptake via PET imaging .
Q. How should researchers design experiments to assess the pharmacokinetic properties of N-(3-Methoxyphenyl)Cinnamamide?
- Methodological Answer :
- ADME Profiling :
- Absorption : Caco-2 cell monolayer assays predict intestinal permeability.
- Metabolism : Liver microsome incubations identify CYP450-mediated metabolites.
- Excretion : Radiolabeled tracer studies in rodents quantify fecal/urinary elimination .
- Solubility Optimization : Co-solvents (e.g., PEG-400) or nanoformulations improve bioavailability for in vivo efficacy trials .
Q. What computational approaches are used to predict the interaction of N-(3-Methoxyphenyl)Cinnamamide with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding to receptors (e.g., TRPV1, EGFR), prioritizing poses with lowest ΔG values .
- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories, identifying critical residues for mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
